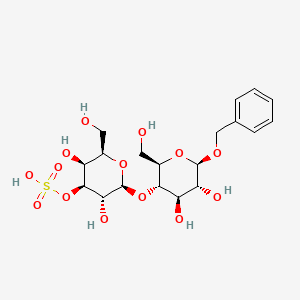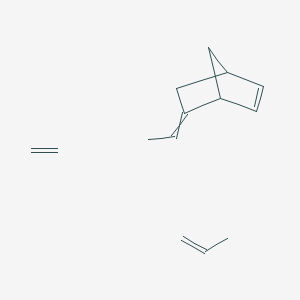
Ethene propene ethylidenenorbornene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
propylene-ethylene-ethylidene norbornene terpolymer . This compound is a polymer consisting of ethylene, propylene, and ethylidene norbornene. It is characterized by its high ethylene content (55%) and ethylidene norbornene content (9.5%) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propylene-ethylene-ethylidene norbornene terpolymer involves the polymerization of ethylene, propylene, and ethylidene norbornene. The polymerization process typically employs a Ziegler-Natta catalyst, which facilitates the copolymerization of these monomers under controlled conditions. The reaction is carried out in a solvent medium, often at elevated temperatures and pressures to achieve the desired polymer composition and molecular weight .
Industrial Production Methods
Industrial production of this terpolymer follows similar synthetic routes but on a larger scale. The process involves continuous polymerization in a reactor, where the monomers are fed in precise ratios. The polymerization is controlled to ensure consistent product quality, and the resulting polymer is then processed into various forms such as pellets or powders for commercial use .
Chemical Reactions Analysis
Types of Reactions
Propylene-ethylene-ethylidene norbornene terpolymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under controlled temperatures and in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the polymer .
Scientific Research Applications
Propylene-ethylene-ethylidene norbornene terpolymer has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying polymerization mechanisms and kinetics.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating flexible and durable medical implants.
Industry: Utilized in the production of high-performance elastomers and specialty plastics.
Mechanism of Action
The mechanism of action of propylene-ethylene-ethylidene norbornene terpolymer involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to exhibit specific mechanical and chemical properties, making it suitable for various applications. The ethylidene norbornene component provides cross-linking sites, enhancing the polymer’s strength and elasticity .
Comparison with Similar Compounds
Similar Compounds
Ethylene-propylene-diene monomer (EPDM): Similar in composition but with different diene components.
Polypropylene: A simpler polymer consisting only of propylene units.
Polyethylene: Composed solely of ethylene units
Uniqueness
Propylene-ethylene-ethylidene norbornene terpolymer is unique due to its specific combination of monomers, which imparts distinct properties such as high elasticity, chemical resistance, and thermal stability. The presence of ethylidene norbornene allows for enhanced cross-linking, making it more versatile compared to other similar polymers .
Properties
Molecular Formula |
C14H22 |
|---|---|
Molecular Weight |
190.32 g/mol |
IUPAC Name |
ethene;5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene |
InChI |
InChI=1S/C9H12.C3H6.C2H4/c1-2-8-5-7-3-4-9(8)6-7;1-3-2;1-2/h2-4,7,9H,5-6H2,1H3;3H,1H2,2H3;1-2H2 |
InChI Key |
MPXNNMASLYQCAH-UHFFFAOYSA-N |
Canonical SMILES |
CC=C.CC=C1CC2CC1C=C2.C=C |
Related CAS |
25038-36-2 70775-98-3 68908-92-9 68649-02-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


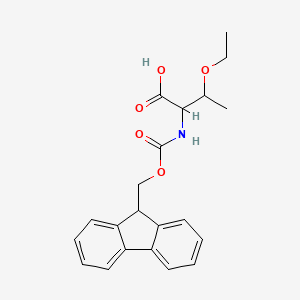
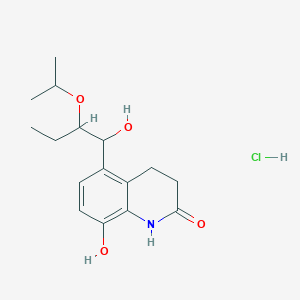
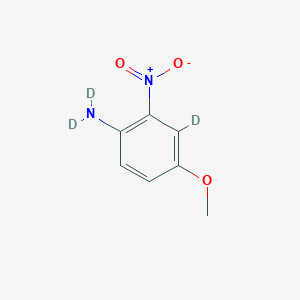
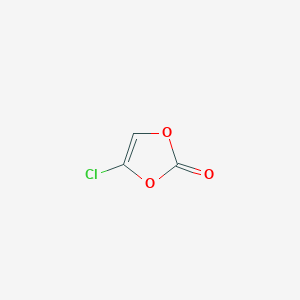



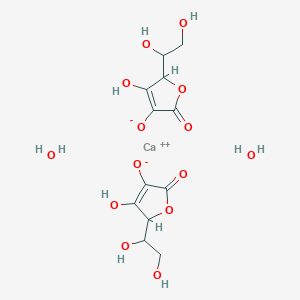
![1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13402429.png)

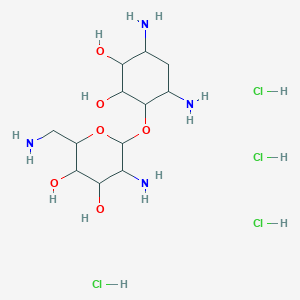
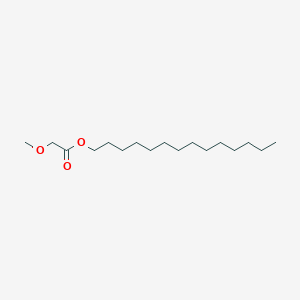
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)
